molecular formula C20H20ClN5O B6577786 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine CAS No. 1326825-53-9

1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine

Cat. No. B6577786
CAS RN: 1326825-53-9
M. Wt: 381.9 g/mol
InChI Key: BLDJVIHWLMMPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine, also known as CMPTP, is a synthetic compound with a wide range of applications in scientific research. CMPTP has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has been used in a variety of scientific research applications, including cancer research, drug development, and neuroscience research. In cancer research, 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has been found to inhibit the growth of certain types of cancer cells, as well as to induce apoptosis in certain types of tumor cells. In drug development, 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has been used to investigate the potential of new drugs to treat various diseases. In neuroscience research, 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has been used to study the effects of various drugs on the brain and nervous system.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is not fully understood, but it is believed to involve the inhibition of several enzymes, including the enzyme acetylcholinesterase. Inhibition of this enzyme results in increased levels of acetylcholine, which can lead to increased neuronal activity and improved cognitive function. In addition, 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is believed to interact with several neurotransmitters, including serotonin, dopamine, and norepinephrine, which may be responsible for its effects on mood and behavior.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has been found to have a variety of biochemical and physiological effects. In animal studies, 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has been found to increase locomotor activity, reduce anxiety, and improve memory. In addition, 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has been found to increase the production of several neurotransmitters, including serotonin, dopamine, and norepinephrine, which may be responsible for its effects on mood and behavior. 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has also been found to reduce inflammation and to have antioxidant properties.

Advantages and Limitations for Lab Experiments

1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has several advantages for laboratory experiments, including its low cost, ease of synthesis, and availability of a variety of derivatives. Additionally, 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is relatively non-toxic and has a low potential for abuse. The main limitation of 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is its lack of specificity, as it can interact with multiple targets in the body.

Future Directions

The potential future directions for 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine are numerous. 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine could be further studied to determine its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and inflammatory diseases. Additionally, 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine could be further investigated to determine its effects on other biochemical and physiological processes, such as metabolism and cell signaling. Finally, 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine could be further studied to determine its potential for use in drug development, as it has already been used to investigate the potential of new drugs to treat various diseases.

Synthesis Methods

1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is synthesized from the reaction of 2-chlorophenyl-4-methylpiperazine and 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in the presence of anhydrous potassium carbonate. The reaction is carried out in a solvent of dimethyl sulfoxide (DMSO) at a temperature of 70°C for 5 minutes. The product is then purified by column chromatography and recrystallized from methanol.

properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[1-(4-methylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c1-15-6-8-16(9-7-15)26-14-18(22-23-26)20(27)25-12-10-24(11-13-25)19-5-3-2-4-17(19)21/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDJVIHWLMMPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine

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